

A Technical Guide to Cy7.5 Hydrazide: Spectral Properties and Bioconjugation Protocols

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Cy7.5 hydrazide**, a near-infrared (NIR) fluorescent dye crucial for advanced biological imaging and targeted therapeutic applications. We will explore its core spectral properties, detailed experimental protocols for its use in bioconjugation, and its application in targeted drug delivery systems.

Core Spectral and Physical Properties of Cy7.5 Hydrazide

Cy7.5 hydrazide is a valuable tool for in vivo imaging due to its excitation and emission spectra falling within the near-infrared window (700-900 nm), a range that allows for deep tissue penetration with minimal autofluorescence.[1][2] Its high molar extinction coefficient and quantum yield contribute to bright and efficient fluorescent signals, making it a superior alternative to other dyes like indocyanine green (ICG) for certain applications.[1][3][4]

The key quantitative data for **Cy7.5 hydrazide** are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
Excitation Maximum (λex)	~788 nm	[1][3][4][5][6][7]
Emission Maximum (λem)	~808 nm	[1][3][4][5][6][7]
Molar Extinction Coefficient	223,000 L·mol ⁻¹ ·cm ⁻¹	[3][4][5][7]
Fluorescence Quantum Yield	0.10	[4][5][7]
Stokes Shift	~20 nm	[6]
Molecular Weight	845.3 g/mol or 735.82 g/mol (varies by salt form)	[3][5]
Solubility	DMF, DMSO, alcohols	[3][5]
Purity	≥95% (typically verified by HPLC-MS)	[3][5][7]
Storage Conditions	-20°C in the dark, desiccated	[3][4][5][7]

Experimental Protocols: Labeling Biomolecules with Cy7.5 Hydrazide

The hydrazide functional group on Cy7.5 provides a highly specific reactive handle for covalently labeling biomolecules that contain aldehyde or ketone groups.[1] This carbonyl-specific reaction is particularly useful for labeling glycoproteins and antibodies.[1][4] The reaction is most efficient under mildly acidic conditions (pH 5-6).[1]

General Protocol for Labeling Glycoproteins:

This protocol involves the oxidation of cis-diol groups in sugar residues (like sialic acid) to generate aldehyde groups, which then react with the hydrazide moiety of the dye.

- Oxidation of Glycoprotein:
 - Prepare a solution of the glycoprotein in a suitable buffer, typically at a pH of around 5.5.



- Treat the glycoprotein solution with sodium periodate (NaIO₄). The final concentration of sodium periodate and the reaction time will depend on the specific glycoprotein and should be optimized.
- Incubate the reaction mixture in the dark, for example, for 15-30 minutes at room temperature.
- Quenching Excess Periodate:
 - To prevent over-oxidation and non-specific reactions, quench the excess sodium periodate.[1] This can be achieved by adding a quenching agent like glycerol or sodium bisulfite.
- Conjugation with Cy7.5 Hydrazide:
 - Add the Cy7.5 hydrazide, dissolved in an appropriate solvent like DMSO or DMF, to the oxidized glycoprotein solution.[1]
 - Allow the conjugation reaction to proceed for a set amount of time (e.g., 1-2 hours at room temperature or overnight at 4°C), protected from light. The hydrazide will react with the newly formed aldehyde groups to form a stable hydrazone bond.[1]
- Purification of the Conjugate:
 - Remove the unreacted dye and other small molecules from the labeled glycoprotein. This
 is commonly achieved using size-exclusion chromatography (e.g., a Sephadex G-25
 column), dialysis, or tangential flow filtration.

The following diagram illustrates the general workflow for this labeling protocol.

Workflow for Labeling Glycoproteins with Cy7.5 Hydrazide.

Application in Targeted Drug Delivery

A significant application for **Cy7.5 hydrazide** is in the development and monitoring of targeted drug delivery systems.[1] The dye can be conjugated to nanocarriers, such as gold nanorods or liposomes, which are also loaded with a therapeutic agent.[1] The fluorescence of Cy7.5 allows



for real-time, non-invasive imaging to track the biodistribution and tumor accumulation of these nanocarriers in preclinical models.[1]

In some advanced systems, the hydrazone bond linking the dye or drug can be engineered to be pH-sensitive. This allows for the triggered release of the therapeutic agent specifically within the acidic microenvironment of a tumor, enhancing efficacy while minimizing systemic toxicity. [1]

The diagram below conceptualizes this application.

Application of Cy7.5 Hydrazide in Targeted Drug Delivery.

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